REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:14]=[C:13]([N:15]2[CH2:20][CH2:19][N:18]([CH3:21])[CH2:17][CH2:16]2)[CH:12]=[CH:11][C:3]=1[C:4]([O:6][C:7]([CH3:10])([CH3:9])[CH3:8])=[O:5].[CH3:22][N:23]1[CH2:28][CH2:27][CH2:26][CH2:25][C:24]1=O.FC(F)(F)C(O)=O.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].C([O-])(O)=O.[Na+]>O1CCOCC1>[CH3:21][N:18]1[CH2:19][CH2:20][N:15]([C:13]2[CH:12]=[CH:11][C:3]([C:4]([O:6][C:7]([CH3:10])([CH3:9])[CH3:8])=[O:5])=[C:2]([NH:1][CH:26]3[CH2:27][CH2:28][N:23]([CH3:22])[CH2:24][CH2:25]3)[CH:14]=2)[CH2:16][CH2:17]1 |f:3.4,5.6|
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Name
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|
Quantity
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1.5 g
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Type
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reactant
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Smiles
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NC1=C(C(=O)OC(C)(C)C)C=CC(=C1)N1CCN(CC1)C
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Name
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|
Quantity
|
25 mL
|
Type
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solvent
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Smiles
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O1CCOCC1
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Name
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|
Quantity
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0.72 g
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Type
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reactant
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Smiles
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CN1C(CCCC1)=O
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Name
|
|
Quantity
|
1.03 mL
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Type
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reactant
|
Smiles
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FC(C(=O)O)(F)F
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Name
|
|
Quantity
|
1.72 g
|
Type
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reactant
|
Smiles
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C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
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Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
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CN1C(CCCC1)=O
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Name
|
|
Quantity
|
1.72 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(=O)(O)[O-].[Na+]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The mixture was stirred at room temperature for 26 hours
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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the reaction mixture was concentrated under reduced pressure
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Type
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ADDITION
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Details
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10% ammonium hydroxide was added until pH 10
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Type
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EXTRACTION
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Details
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the aqueous phase was extracted with dichloromethane
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Type
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WASH
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Details
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The organic phase was washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
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CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
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After purification by chromatography over silica gel (DCM/MeOH/NH3 7% in MeOH 90:8:2) 1.025 g of title compound
|
Reaction Time |
26 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1CCN(CC1)C1=CC(=C(C(=O)OC(C)(C)C)C=C1)NC1CCN(CC1)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 51% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |